N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11(22)21-8-7-12-14(9-19)18(25-16(12)10-21)20-17(23)13-5-3-4-6-15(13)24-2/h3-6H,7-8,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFYZRFHORXGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common method starts with the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl and cyano groups. The final step involves the coupling of this intermediate with 2-(methylsulfanyl)benzamide under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone, while reduction of the cyano group would produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(methylsulfanyl)benzamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its thieno[2,3-c]pyridine core is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(methylsulfanyl)benzamide would depend on its specific biological target. Generally, compounds with a thieno[2,3-c]pyridine core can interact with enzymes or receptors, modulating their activity. The acetyl and cyano groups may enhance binding affinity or selectivity, while the methylsulfanyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Substituent Effects
- Electron-Donating vs. Sulfonyl-containing analogs (e.g., 3-methanesulfonylbenzamide) exhibit greater metabolic stability due to resistance to oxidative degradation, a trait critical for drug development .
- Lipophilicity and Bioavailability: The 4-fluorophenyl group in BI78640 increases lipophilicity (logP ~3.5 estimated), favoring membrane penetration, whereas the methylsulfanyl group in the target compound may offer balanced solubility and permeability .
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(methylsulfanyl)benzamide is a synthetic compound belonging to the thienopyridine class. This article examines its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with an acetyl group and a cyano group attached, along with a methylsulfanylbenzamide moiety. Its molecular formula is with a molecular weight of approximately 316.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₃O₂S |
| Molecular Weight | 316.38 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds within the thienopyridine family exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Studies have suggested that this compound may possess anticancer properties. Preliminary investigations have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In animal models of inflammation, it has shown promise in reducing markers of inflammation such as TNF-alpha and IL-6 levels. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It affects key signaling pathways that regulate cell growth and apoptosis.
- Interaction with Cellular Targets : The unique structural features allow it to interact with various cellular targets leading to altered cellular responses.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited significant inhibition zones in agar diffusion tests compared to control antibiotics.
-
Cancer Cell Line Proliferation Study :
- Objective : To investigate the effects on MCF-7 breast cancer cells.
- Findings : Treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM.
-
Inflammation Model in Rats :
- Objective : To evaluate anti-inflammatory effects using a carrageenan-induced paw edema model.
- Findings : The compound reduced paw swelling significantly compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
